2-(Bromomethyl)-1-chloro-4-nitrobenzene 2-(Bromomethyl)-1-chloro-4-nitrobenzene
Brand Name: Vulcanchem
CAS No.: 52427-01-7
VCID: VC1996363
InChI: InChI=1S/C7H5BrClNO2/c8-4-5-3-6(10(11)12)1-2-7(5)9/h1-3H,4H2
SMILES: C1=CC(=C(C=C1[N+](=O)[O-])CBr)Cl
Molecular Formula: C7H5BrClNO2
Molecular Weight: 250.48 g/mol

2-(Bromomethyl)-1-chloro-4-nitrobenzene

CAS No.: 52427-01-7

Cat. No.: VC1996363

Molecular Formula: C7H5BrClNO2

Molecular Weight: 250.48 g/mol

* For research use only. Not for human or veterinary use.

2-(Bromomethyl)-1-chloro-4-nitrobenzene - 52427-01-7

Specification

CAS No. 52427-01-7
Molecular Formula C7H5BrClNO2
Molecular Weight 250.48 g/mol
IUPAC Name 2-(bromomethyl)-1-chloro-4-nitrobenzene
Standard InChI InChI=1S/C7H5BrClNO2/c8-4-5-3-6(10(11)12)1-2-7(5)9/h1-3H,4H2
Standard InChI Key OGWGXOGPGAAWPM-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1[N+](=O)[O-])CBr)Cl
Canonical SMILES C1=CC(=C(C=C1[N+](=O)[O-])CBr)Cl

Introduction

Structural Characteristics and Identification

2-(Bromomethyl)-1-chloro-4-nitrobenzene is an organic compound with three key functional groups strategically positioned on a benzene ring. The structure consists of a benzene core with a chlorine atom at position 1, a bromomethyl group (-CH₂Br) at position 2, and a nitro group (-NO₂) at position 4 . This specific arrangement of functional groups contributes to its unique chemical reactivity profile.

Identification Data

The compound is identified by various standard chemical identifiers as summarized in Table 1.

Table 1: Identification Data for 2-(Bromomethyl)-1-chloro-4-nitrobenzene

ParameterInformation
IUPAC Name2-(bromomethyl)-1-chloro-4-nitrobenzene
CAS Registry Number52427-01-7
Molecular FormulaC₇H₅BrClNO₂
European Community (EC) Number975-478-5
DSSTox Substance IDDTXSID60377260
InChIInChI=1S/C7H5BrClNO2/c8-4-5-3-6(10(11)12)1-2-7(5)9/h1-3H,4H2
InChI KeyOGWGXOGPGAAWPM-UHFFFAOYSA-N
SMILES NotationC1=CC(=C(C=C1N+[O-])CBr)Cl

The compound is sometimes also referred to as 1-(bromomethyl)-2-chloro-4-nitrobenzene with CAS number 42533-63-1, which represents the same molecular structure but with a different numbering system .

Physical and Chemical Properties

2-(Bromomethyl)-1-chloro-4-nitrobenzene exhibits physical and chemical properties characteristic of halogenated nitroaromatic compounds. Its properties are significantly influenced by the electron-withdrawing nitro group and the two halogen-containing substituents.

Physical Properties

The physical properties of this compound are compiled in Table 2, based on experimental and calculated data.

Table 2: Physical Properties of 2-(Bromomethyl)-1-chloro-4-nitrobenzene

PropertyValue
Physical AppearancePowder
Molecular Weight250.48 g/mol
Density1.755 g/cm³
Melting Point85-87°C
Boiling Point329°C at 760 mmHg
Flash Point152.8°C
LogP3.66630
Polar Surface Area (PSA)45.82000
Index of Refraction1.623

These physical properties demonstrate the compound's relatively high boiling point and moderate lipophilicity, which influence its solubility characteristics and handling requirements .

Chemical Reactivity

The chemical reactivity of 2-(Bromomethyl)-1-chloro-4-nitrobenzene is primarily determined by its three functional groups:

The combined effect of these three groups creates a versatile chemical intermediate with multiple reactive sites that can be exploited in various synthetic pathways.

Synthesis Methods

The synthesis of 2-(Bromomethyl)-1-chloro-4-nitrobenzene can be accomplished through several synthetic routes, with the most common approaches involving the bromination of appropriate chlorotoluene derivatives.

Alternative Synthetic Approaches

A common industrial approach starts with the nitration of chlorotoluene, followed by bromination of the methyl group. This sequential process is critical as the order of reactions affects the regiochemistry of the final product:

  • Nitration of chlorotoluene using mixed acids (HNO₃/H₂SO₄)

  • Radical bromination of the methyl group using NBS with a radical initiator

The bromination step requires careful temperature control, typically at low temperatures, to prevent side reactions and enhance selectivity. This approach is preferred for larger-scale syntheses due to its efficiency and the availability of starting materials.

Applications in Chemical Research

2-(Bromomethyl)-1-chloro-4-nitrobenzene serves as a versatile building block in various chemical research applications, particularly in the development of complex organic molecules.

Pharmaceutical Applications

ClassificationDetails
Signal WordDanger
Hazard StatementsH314 - Causes severe skin burns and eye damage
H315 - Causes skin irritation
H302 - Harmful if swallowed
H319 - Causes serious eye irritation
H332 - Harmful if inhaled
H335 - May cause respiratory irritation
GHS PictogramsCorrosive, Harmful

Research Trends and Future Perspectives

Current research involving 2-(Bromomethyl)-1-chloro-4-nitrobenzene focuses on expanding its applications and understanding its reactivity in various chemical contexts.

Current Research Trends

  • Diverse Functionalization: Exploring new routes for converting the bromomethyl group into other functional groups to expand the molecular diversity accessible from this building block.

  • Green Chemistry Approaches: Developing more environmentally friendly synthetic routes for producing the compound, including alternatives to tetrachloromethane as a reaction solvent.

  • Structure-Activity Relationship Studies: Investigating how modifications to the core structure affect biological activity and chemical reactivity.

Future Research Directions

  • Medicinal Chemistry Applications: Further exploration of this compound and its derivatives as potential leads for drug discovery programs.

  • Catalytic Applications: Investigation of metal complexes derived from this compound as potential catalysts for organic transformations.

  • Computational Studies: Theoretical investigations of reaction mechanisms involving this compound to better understand and predict its reactivity patterns.

  • Biological Evaluation: Systematic assessment of the biological activity profile of this compound and its derivatives against various targets.

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